2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid
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Overview
Description
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a unique structure that includes a cyclobutylmethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutylmethyl precursor, the pyrimidine ring can be constructed through a series of condensation reactions involving methylation and carboxylation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylcarboxylic acid: Shares the cyclobutyl group but lacks the pyrimidine ring.
4-Methylpyrimidine-5-carboxylic acid: Contains the pyrimidine ring but without the cyclobutylmethyl group.
Uniqueness
2-(Cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of the cyclobutylmethyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-7-9(11(14)15)6-12-10(13-7)5-8-3-2-4-8/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
IWWAUCHNXGMCHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)CC2CCC2 |
Origin of Product |
United States |
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